N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O3S and its molecular weight is 406.46. The purity is usually 95%.
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Biological Activity
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 941948-89-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, particularly its cytotoxic effects against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H18N4O3S, with a molecular weight of 406.5 g/mol. The structure features a thiazolo-pyridazine moiety which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring may enhance its lipophilicity and influence its interaction with biological targets.
Property | Value |
---|---|
CAS Number | 941948-89-6 |
Molecular Formula | C21H18N4O3S |
Molecular Weight | 406.5 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The compound can be synthesized via cyclocondensation reactions, which are common in the development of thiazole derivatives.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of various thiazolo[4,5-d]pyridazine derivatives, including this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) using MTT assays.
Key Findings:
- Cytotoxicity Against MCF-7 and HeLa Cells :
-
Mechanism of Action :
- The proposed mechanism involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.
- Compounds with enhanced lipophilicity often exhibit better membrane permeability, facilitating their action on intracellular targets.
Comparative Analysis
A comparative analysis of related compounds shows that modifications in the phenyl ring and thiazole structure can significantly influence biological activity.
Case Studies
Several studies have documented the synthesis and evaluation of thiazolo[4,5-d]pyridazine derivatives:
- Study on Thiazolopyridazines : This research highlighted compounds with IC50 values ranging from 6.90 to 51.46 μM against various cancer cell lines, indicating a promising avenue for further development .
- Antifungal Activity : Some derivatives have also shown antifungal properties against Candida species, suggesting a broader spectrum of biological activity beyond anticancer effects .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-7-4-3-5-8-14)24-25(21(19)27)12-17(26)23-15-9-6-10-16(11-15)28-2/h3-11H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKNQMSVPYNTKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.